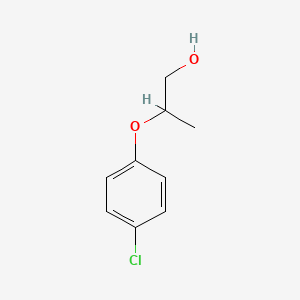

2-(4-Chlorophenoxy)propan-1-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

63650-24-8 |

|---|---|

Fórmula molecular |

C9H11ClO2 |

Peso molecular |

186.63 g/mol |

Nombre IUPAC |

2-(4-chlorophenoxy)propan-1-ol |

InChI |

InChI=1S/C9H11ClO2/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |

Clave InChI |

ULXGJWWZHKJAMQ-UHFFFAOYSA-N |

SMILES canónico |

CC(CO)OC1=CC=C(C=C1)Cl |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(4-Chlorophenoxy)propan-1-ol

The synthesis of this compound can be achieved through several established routes, primarily involving etherification reactions. These methods focus on creating the ether linkage between the 4-chlorophenol (B41353) and a three-carbon propyl chain.

Direct Etherification Reactions and Reaction Conditions

A primary method for synthesizing this compound involves the direct etherification of 4-chlorophenol. One documented approach includes dissolving sodium in absolute isopropanol, followed by the introduction of p-chlorophenol and the dropwise addition of 2-bromo-propanol. The mixture is then boiled for an extended period, and after evaporation and workup with water and ether, it yields 2-(4-chlorophenoxy)-propanol. prepchem.com

Another common strategy involves the reaction of 4-chlorophenol with propylene (B89431) oxide. This reaction is typically carried out in the presence of a catalyst to facilitate the ring-opening of the epoxide and subsequent ether formation. The reaction conditions, such as temperature, pressure, and the choice of catalyst, are crucial in determining the reaction's efficiency and selectivity.

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product |

| 4-chlorophenol, 2-bromo-propanol | Sodium | Isopropanol | Boiling (20 hours) | 2-(4-chlorophenoxy)-propanol prepchem.com |

| 4-chlorophenol, Propylene oxide | Base or other catalyst | Various | Varies | This compound |

Stereoselective and Asymmetric Synthesis Strategies

The development of stereoselective and asymmetric synthetic methods is crucial for producing enantiomerically pure forms of this compound, which can be important for specific applications.

Enantioselective hydrogenation of prochiral ketone or ester precursors represents a powerful strategy for accessing chiral alcohols. For instance, the asymmetric hydrogenation of (±)-ethyl 2-(4-chlorophenoxy)propionate can yield (±)-2-(4-chlorophenoxy)propan-1-ol. ualberta.ca This process often employs ruthenium-based catalysts with chiral ligands. A notable system utilizes an in-situ formed Ru-based catalyst with a specific chiral diamine ligand. ualberta.ca This catalyst demonstrates high activity and enantioselectivity in the hydrogenation of α-phenoxy esters to β-chiral primary alcohols under mild conditions, operating through a dynamic kinetic resolution (DKR) mechanism. ualberta.ca In this mechanism, the ester undergoes base-assisted racemization, allowing the catalyst to preferentially react with one enantiomer. ualberta.ca For similar substrates, enantiomeric excesses ranging from 79% to 95% have been achieved. ualberta.ca

| Precursor | Catalyst System | Conditions | Product | Enantiomeric Excess (ee) |

| (±)-ethyl 2-phenoxypropionate | [Ru(1-3:5,6-η5-C8H11)(η6-anthracene)]BF4, (1R,2R)-N,N'-bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine | 4 atm H₂, Room Temp, NaOEt, DME | (R)-2-phenoxypropan-1-ol | 91% (at 950 turnovers) ualberta.ca |

| (±)-ethyl 2-phenoxypropionate | Same as above | 4 atm H₂, 0 °C | (R)-2-phenoxypropan-1-ol | 95% ualberta.ca |

Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiopure compounds. Lipase-mediated kinetic resolution of the related racemic carboxylic acid, (RS)-2-(4-chlorophenoxy)propionic acid, is a well-established method. researchgate.netresearchgate.net This approach relies on the enantioselective esterification or hydrolysis of the acid or its ester derivative by a lipase (B570770).

For example, Carica papaya lipase (CPL) has been shown to be a highly effective biocatalyst for the esterification resolution of (RS)-2-(4-chlorophenoxy)propionic acid. researchgate.net In a study using trimethylsilylmethanol as the acyl acceptor in anhydrous cyclohexane, CPL exhibited high enantioselectivity, with an E value of 113 at 20°C. researchgate.net Similarly, Candida rugosa lipase (CRL) has been studied for the kinetic resolution of the same acid with 1-butanol (B46404) in organic solvents. researchgate.net This process achieved over 50% conversion and an enantiomeric excess (ee) of 100% for the remaining S-acid at 40°C in carbon tetrachloride. researchgate.net The resolved enantiomer of the carboxylic acid can then be reduced to the corresponding chiral this compound.

| Racemic Substrate | Biocatalyst | Reaction Type | Key Findings |

| (RS)-2-(4-chlorophenoxy)propionic acid | Carica papaya lipase (CPL) | Esterification | High enantioselectivity (E > 100) for the 4-chloro substituted acid. researchgate.net |

| (RS)-2-(4-chlorophenoxy)propionic acid | Candida rugosa lipase (CRL) | Esterification | >50% conversion, 100% ee for the remaining S-acid at 40°C. researchgate.net |

Derivatization Reactions and Functional Group Transformations

The hydroxyl group of this compound allows for various derivatization reactions, enabling the synthesis of a range of related compounds.

Oxidation Reactions and Product Characterization

The primary alcohol functional group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The resulting products, 2-(4-chlorophenoxy)propanal or 2-(4-chlorophenoxy)propanoic acid, can be characterized using standard analytical techniques such as NMR spectroscopy and IR spectroscopy to confirm the functional group transformation. For instance, the appearance of a carbonyl peak in the IR spectrum and a downfield shift of the aldehydic or carboxylic proton in the ¹H NMR spectrum would indicate a successful oxidation.

Another derivatization involves the reaction of the hydroxyl group to form a methanesulfonate (B1217627) ester. This is achieved by reacting 2-(4-chlorophenoxy)-1-propanol with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. prepchem.com The product, 2-(4-chlorophenoxy)-1-propanol O-methanesulfonate, is an oil. prepchem.com

| Starting Material | Reagent(s) | Product |

| This compound | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 2-(4-chlorophenoxy)propanoic acid |

| This compound | Methanesulfonyl chloride, Triethylamine | 2-(4-chlorophenoxy)-1-propanol O-methanesulfonate prepchem.com |

Reduction Reactions and Product Characterization

While specific reduction reactions for this compound are not extensively detailed in the available literature, the chemical behavior of analogous compounds provides insight into its potential transformations. The primary alcohol functional group can be reduced to a methyl group, and the chlorophenyl group can undergo dehalogenation under specific conditions.

Reduction of the primary alcohol would yield 1-(4-chlorophenoxy)propane. This transformation would typically require a strong reducing agent capable of reducing an alcohol to an alkane, a challenging conversion that often proceeds via a two-step process involving conversion of the alcohol to a good leaving group (like a tosylate) followed by reduction with a hydride reagent such as lithium aluminum hydride.

More commonly, the aromatic chloro substituent can be removed via catalytic hydrogenation. This reaction, known as hydrodechlorination, is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) and a source of hydrogen, like hydrogen gas. The expected product from the hydrodechlorination of this compound would be 2-phenoxypropan-1-ol.

Characterization of these reduction products would rely on standard spectroscopic techniques. For 1-(4-chlorophenoxy)propane, the disappearance of the hydroxyl peak in the infrared (IR) spectrum and the upfield shift of the protons on the carbon that bore the hydroxyl group in the 1H NMR spectrum would be key indicators. For 2-phenoxypropan-1-ol, mass spectrometry would show a molecular ion peak corresponding to the loss of the chlorine atom, and 1H NMR would show a more complex aromatic splitting pattern in the absence of the para-substituent.

Nucleophilic Substitution Reactions Involving the Chlorophenyl Moiety

The chlorine atom on the phenyl ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNAr) reactions. This is because the phenyl ring is electron-rich, and the chlorine atom is a poor leaving group under normal conditions. However, under forcing conditions, such as high temperatures and pressures, or in the presence of a strong electron-withdrawing group on the ring, nucleophilic substitution can occur. libretexts.orgmasterorganicchemistry.com For instance, reaction with strong nucleophiles like sodium methoxide (B1231860) in a polar aprotic solvent at high temperatures could potentially yield 2-(4-methoxyphenoxy)propan-1-ol.

The success of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a bimolecular mechanism (SN2) where the nucleophile attacks the carbon atom bearing the leaving group, or a unimolecular mechanism (SN1) involving the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.com

Table 1: Potential Nucleophilic Substitution Products

| Nucleophile | Product Name |

|---|---|

| Sodium methoxide | 2-(4-methoxyphenoxy)propan-1-ol |

| Sodium hydrosulfide | 2-(4-mercaptophenoxy)propan-1-ol |

Synthesis of Structurally Related Phenoxypropanol Analogs for Research Applications

The this compound scaffold is a versatile starting material for the synthesis of a wide range of analogs for research purposes. These modifications often target the introduction of new heterocyclic rings or other functional groups to explore structure-activity relationships.

Design and Synthesis of Triazole-Containing Derivatives

Triazole moieties are commonly incorporated into bioactive molecules. The synthesis of triazole-containing phenoxypropanol analogs can be achieved through several routes. A common method involves the reaction of an epoxide precursor with 1H-1,2,4-triazole. google.com For example, 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane can be reacted with 1H-1,2,4-triazole in the presence of a base to yield 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol. google.com This reaction can sometimes lead to the formation of the 1,2,4-triazol-4-yl isomer as a byproduct. google.com

Another approach involves the reaction of an intermediate with a triazole-containing reagent. For instance, an intermediate containing a good leaving group can be displaced by a triazole nucleophile. google.com

Synthesis of Pyrimidine-Based Analogs

Pyrimidine (B1678525) rings are another important class of heterocycles in medicinal chemistry. The synthesis of pyrimidine-based phenoxypropanol analogs often involves the reaction of a chloropyrimidine with an appropriate amine-containing phenoxypropanol derivative. For instance, 2-((2-((4-(4-chlorophenoxy)phenyl)amino)-6-methylpyrimidin-4-yl)amino)propan-1-ol has been synthesized as part of a series of 2,4-diaminopyrimidines. nih.gov The general synthetic strategy involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring. nih.gov

Exploration of Other Ether Derivatives and Homologs

The synthesis of other ether derivatives and homologs of this compound allows for the systematic exploration of how changes in the ether linkage and the alkyl chain affect the properties of the molecule. For example, the reaction of 4-chlorophenol with different epoxides can lead to a variety of propanol (B110389) derivatives. The reaction of 4-chlorophenol with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide (B78521) yields 1-(4-chlorophenoxy)-2,3-epoxypropane, which can be subsequently hydrolyzed to 1-(4-chlorophenoxy)propan-2-ol.

Furthermore, homologs with different chain lengths can be synthesized. For example, 1-(2-bromo-4-chlorophenoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-ol has been synthesized through a copper-catalyzed cross-coupling reaction of an epoxide with gem-diborylmethane. rsc.org This demonstrates the versatility of synthetic methods to create a diverse range of phenoxy alcohol derivatives.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy In ¹H NMR, the chemical shift, integration, and splitting pattern (multiplicity) of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. For 2-(4-Chlorophenoxy)propan-1-ol, the expected ¹H NMR spectrum would display distinct signals for each unique proton environment. The protons on the aromatic ring typically appear in the downfield region (δ 6.5-8.0 ppm). The protons of the propanol (B110389) chain are expected at higher field, with their chemical shifts influenced by the adjacent oxygen atoms and the chiral center.

Expected ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~7.2-7.3 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~6.8-6.9 | Doublet | 2H |

| CH (propanol) | ~4.1-4.3 | Multiplet | 1H |

| CH₂O (propanol) | ~3.6-3.8 | Multiplet | 2H |

| OH | Variable | Singlet (broad) | 1H |

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Generally, aromatic carbons resonate between δ 100-160 ppm, while aliphatic carbons appear at higher fields (δ 10-80 ppm). The carbon attached to the electronegative oxygen of the ether linkage (C-1 of the phenyl ring) and the carbons of the propanol group attached to oxygen are expected to be deshielded and appear further downfield compared to other aliphatic carbons.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Aromatic, C-O) | ~157 |

| C-4 (Aromatic, C-Cl) | ~126 |

| C-3, C-5 (Aromatic) | ~129 |

| C-2, C-6 (Aromatic) | ~116 |

| CH (propanol) | ~75 |

| CH₂OH (propanol) | ~67 |

Mass Spectrometry (MS) Applications (LC-MS, HRMS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) In techniques like electrospray ionization (ESI), typically coupled with LC, the molecule is gently ionized, often forming protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of these ions with extremely high accuracy, which allows for the calculation of the elemental formula. The monoisotopic mass of this compound (C₉H₁₁ClO₂) is 186.04475 Da. uni.lu The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, which should have an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. savemyexams.com

Predicted HRMS Data for this compound Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 187.05203 |

| [M+Na]⁺ | 209.03397 |

| [M+K]⁺ | 225.00791 |

| [M+NH₄]⁺ | 204.07857 |

| [M-H]⁻ | 185.03747 |

Data sourced from PubChem predictions. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) When coupled with harsher ionization techniques like electron ionization (EI), common in GC-MS, the molecule undergoes fragmentation. The resulting fragmentation pattern is a reproducible fingerprint that aids in structural elucidation. For this compound, fragmentation is expected to occur via several pathways, including cleavage of the propanol side chain and fragmentation of the aromatic ring.

Plausible Mass Fragments in EI-MS

| Fragment | Description |

|---|---|

| [M-CH₂OH]⁺ | Loss of the hydroxymethyl group (alpha-cleavage). |

| [C₇H₇ClO]⁺ | Cleavage of the C-C bond adjacent to the ether oxygen. |

| [C₆H₄Cl]⁺ | Chlorophenyl cation. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent feature for an alcohol is a strong, broad absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, with the broadening caused by hydrogen bonding. ucalgary.ca Other key absorptions include C-H stretches from both the aromatic ring and the aliphatic chain, C=C stretches from the aromatic ring, and C-O stretching vibrations from the ether and alcohol groups. ucalgary.ca

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3600 - 3200 (Broad) |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aliphatic (C-H) | Stretch | 3000 - 2850 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Ether (C-O) | Stretch | 1250 - 1050 |

| Alcohol (C-O) | Stretch | ~1050 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and other conjugated systems.

The primary chromophore in this compound is the chlorophenoxy group. Aromatic compounds typically exhibit strong absorption in the UV region. The presence of the chlorine atom and the ether linkage as substituents on the benzene (B151609) ring will influence the position and intensity of the absorption maxima (λmax). One would expect to observe characteristic absorption bands for the substituted benzene ring, likely in the range of 220-280 nm.

Expected UV-Visible Absorption Data

| Chromophore | Transition Type | Expected λmax Range (nm) |

|---|

Chromatographic Methods for Compound Purity and Separation

Chromatography is a laboratory technique for the separation of a mixture. It is essential for both assessing the purity of a compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used for purity assessment in chemical research and quality control.

For a moderately polar compound like this compound, a reversed-phase HPLC method would be highly effective. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound is separated based on its hydrophobicity; more nonpolar compounds are retained longer on the column. The purity of the sample can be determined by the percentage of the total peak area that the main component peak represents, typically detected by a UV detector set to a wavelength where the compound absorbs strongly.

Typical HPLC Parameters for Analysis

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (or Methanol and Water), often with a modifier like 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV, set at a λmax of the compound (e.g., ~225 nm or 275 nm) |

| Injection Volume | 5-20 µL |

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds from a mixture. creative-proteomics.com The fundamental principle of GC involves a sample being vaporized and carried by an inert mobile phase gas (such as helium or nitrogen) through a column containing a stationary phase. phenomenex.commicrobenotes.com The separation is achieved based on the differential partitioning of the sample's components between the two phases. creative-proteomics.com Compounds that interact more strongly with the stationary phase travel more slowly through the column, resulting in longer retention times, while components with weaker interactions elute more quickly. phenomenex.commicrobenotes.com For a polar molecule like this compound, which contains a hydroxyl group and an ether linkage, a polar stationary phase (e.g., those with polyethylene (B3416737) glycol or cyano functional groups) would be selected to maximize intermolecular interactions and achieve effective separation. amerigoscientific.compgeneral.com

When coupled with Mass Spectrometry (MS), GC becomes a definitive tool for both separation and identification. As components elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded by high-energy electrons. This process forms a positively charged molecular ion (M•+) and various fragment ions. chemguide.co.uk The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. libretexts.org

For this compound, the mass spectrum would exhibit characteristic fragmentation patterns derived from its functional groups: a primary alcohol, an aromatic ether, and a chlorinated phenyl ring. The molecular ion peak (M•+) would be expected at an m/z corresponding to its monoisotopic mass of approximately 186.04 Da. uni.lu A key diagnostic feature would be the presence of an M+2 peak at m/z 188, with an intensity roughly one-third of the M•+ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁷Cl isotope. whitman.edu

The fragmentation of the molecular ion is predictable based on established chemical principles. libretexts.org Common fragmentation pathways for this molecule would include:

Alpha-cleavage: The bond cleavage adjacent to the ether oxygen is a common fragmentation pathway for ethers. libretexts.org This could result in the formation of a stable 4-chlorophenoxy radical and a corresponding cation, or more likely, the generation of a 4-chlorophenoxy cation at m/z 128/130 .

Cleavage adjacent to the alcohol: Primary alcohols often undergo cleavage of the C-C bond next to the oxygen. libretexts.org For this molecule, this would involve the loss of a •CH₂OH radical (mass 31), leading to a significant fragment ion at m/z 155/157 .

Loss of Water: Alcohols frequently lose a water molecule (H₂O, mass 18), which would produce a fragment ion at m/z 168/170 . whitman.edulibretexts.org

Aromatic Ring Fragmentation: The stable aromatic ring itself can fragment, although this typically results in lower intensity peaks. A peak at m/z 77 , corresponding to a phenyl cation (C₆H₅⁺), is a common feature in the mass spectra of aromatic compounds, though in this case, fragments related to the chlorophenyl group would be more prominent. whitman.edu

The most abundant fragment ion forms the 'base peak' in the spectrum, which is assigned a relative intensity of 100%. libretexts.org For this compound, the base peak would likely be one of the stable, resonance-stabilized fragments, such as the 4-chlorophenoxy cation.

Table 1: Predicted Key Mass Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 186 / 188 | [C₉H₁₁³⁵ClO₂]•+ / [C₉H₁₁³⁷ClO₂]•+ | Molecular Ion (M•+) |

| 168 / 170 | [C₉H₉Cl]•+ | Loss of Water (-H₂O) |

| 155 / 157 | [C₈H₈ClO]⁺ | Alpha-cleavage, loss of •CH₂OH |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive experimental science for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique relies on the diffraction of a monochromatic beam of X-rays by the ordered array of atoms within a crystal. azom.com By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of individual atoms, their chemical bonds, bond lengths, and bond angles can be deduced with high precision. wikipedia.orgyoutube.com This method is considered the gold standard for unambiguous structural elucidation of solid-state materials. nih.gov

While the synthesis and properties of materials derived from this compound have been explored in contexts such as liquid crystals, a specific single-crystal X-ray diffraction study for the compound itself is not prominently available in foundational literature. rsc.orgrsc.org However, the principles of the technique allow for a detailed prediction of the information that such an analysis would provide.

A successful crystallographic analysis of this compound would first require the growth of a high-quality single crystal, typically larger than 0.1 mm in all dimensions, free from significant defects. wikipedia.org This crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is unique to the compound's crystal structure. wikipedia.org

The analysis of this pattern yields fundamental crystallographic data, including:

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) that define the basic repeating parallelepiped of the crystal lattice.

Crystal System and Space Group: These describe the symmetry of the crystal, categorizing it into one of seven crystal systems (e.g., monoclinic, orthorhombic) and one of 230 possible space groups.

Atomic Coordinates: The precise (x, y, z) coordinates of each non-hydrogen atom in the asymmetric unit, which is the smallest unique part of the unit cell.

Molecular Conformation: The exact three-dimensional shape of the molecule, including torsion angles that describe the rotation around single bonds, such as the C-O-C-C linkage between the aromatic ring and the propanol side chain.

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal, identifying non-covalent interactions like hydrogen bonds (expected from the hydroxyl group) and potential π-π stacking or halogen bonding interactions involving the chlorophenyl ring.

This comprehensive structural data is invaluable for understanding the relationship between molecular structure and bulk physical properties, and for computational chemistry and materials design.

Table 2: Illustrative Crystallographic Data Reportable for a Molecular Crystal This table represents the type of data that would be obtained from an X-ray crystallography experiment, not the specific experimental data for this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Empirical Formula | The simplest whole-number ratio of atoms | C₉H₁₁ClO₂ |

| Formula Weight | Molar mass of the empirical formula | 186.63 g/mol |

| Crystal System | Classification based on unit cell symmetry | Orthorhombic |

| Space Group | The symmetry group of the crystal | P2₁2₁2₁ |

| a, b, c (Å) | Unit cell axis lengths | a = 5.89 Å, b = 9.45 Å, c = 15.72 Å |

| α, β, γ (°) | Unit cell angles | α = 90°, β = 90°, γ = 90° |

| Volume (ų) | Volume of the unit cell | 874.5 ų |

| Z | Number of molecules per unit cell | 4 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Helium |

| Nitrogen |

Environmental Fate and Degradation Pathways

Abiotic Transformation Processes

Abiotic transformation refers to the degradation of a chemical compound by non-living environmental factors.

Photolytic Degradation Mechanisms in Aqueous and Surface Environments

The photolytic degradation of chlorophenoxy herbicides, a class of compounds to which 2-(4-Chlorophenoxy)propan-1-ol belongs, is a significant pathway for their removal from the environment. who.int This process involves the breakdown of the chemical structure by light, particularly ultraviolet (UV) radiation. researchgate.neterudit.org

Direct photolysis by UV light alone can be a slow and incomplete process. researchgate.neterudit.org For instance, studies on related chlorophenoxy herbicides like MCPA and MCPP have shown that degradation takes a considerable amount of time and does not lead to the complete destruction of the initial compounds. researchgate.neterudit.org The efficiency of photolytic degradation is influenced by factors such as the initial concentration of the herbicide and the presence of other substances in the water. semanticscholar.org Higher concentrations can sometimes lead to a "screening effect," reducing the penetration of UV light and thus slowing down the degradation rate. semanticscholar.org

The presence of photosensitizers or other reactive species can significantly accelerate photolytic degradation. For example, the photolysis of hydrogen peroxide (H₂O₂) to generate hydroxyl radicals (•OH), a highly reactive species, leads to a much faster and more complete breakdown of chlorophenoxy herbicides. researchgate.neterudit.org This assisted photochemistry can reduce the degradation time from hours to minutes for some compounds. researchgate.neterudit.org

Hydrolysis Pathways and Stability in Aquatic Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of chlorophenoxy compounds like this compound in aquatic systems is influenced by the pH of the water. who.int In basic waters, the ester forms of phenoxy herbicides are hydrolyzed to their anionic forms. who.int Conversely, in acidic waters, photodegradation or vaporization tends to be the more dominant degradation process, depending on the specific ester. who.int

The rate of hydrolysis can be influenced by the presence of enzymes. For example, lipase-catalyzed hydrolysis of related compounds has been studied, indicating that biological catalysts can play a role in the breakdown of these chemicals in aqueous environments. researchgate.netacs.org

Oxidative Degradation via Advanced Oxidation Processes (e.g., Fenton Oxidation)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). tandfonline.comcapes.gov.brresearchgate.net These processes are considered highly effective for the mineralization of persistent organic compounds. ascelibrary.org

Fenton and photo-Fenton processes are prominent examples of AOPs. acs.orgresearchgate.netusp.brscispace.com The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. usp.brufrn.br The photo-Fenton process enhances this reaction by using UV light, which accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes the photodecomposition of iron-organic complexes. researchgate.neterudit.orgacs.org

Studies on various chlorophenoxy herbicides have demonstrated the high efficiency of Fenton and photo-Fenton processes. researchgate.neterudit.orgacs.org For example, the photo-Fenton system has been shown to significantly improve the degradation kinetics and mineralization yield of herbicides like MCPP and 2,4-D, achieving over 90% mineralization in some cases. researchgate.neterudit.org The process involves the breakdown of the aromatic ring and side chains, ultimately leading to the formation of carbon dioxide, water, and inorganic ions. acs.orgscirp.org The initial pH of the solution is a critical parameter, with optimal degradation typically occurring in acidic conditions (around pH 3). ufrn.br

Biotic Transformation Processes

Biotic transformation involves the degradation of a chemical compound by living organisms, primarily microorganisms.

Microbial Biodegradation in Soil and Aquatic Environments

Biodegradation is a primary route for the elimination of chlorophenoxy herbicides from the environment. who.int A variety of microorganisms, including bacteria and fungi, have been identified as being capable of degrading these compounds. mdpi.comasm.org Strains of Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter have been shown to work synergistically to degrade the related herbicide mecoprop (B166265). asm.org Similarly, various bacterial strains like Sphingomonas, Cupriavidus, and Achromobacter are known to biodegrade 2,4-D. mdpi.comnih.gov

The rate of biodegradation in soil is influenced by several factors, including soil type, temperature, moisture, and organic matter content. researchgate.net The half-life of chlorophenoxy herbicides in soil can range from a few days to several weeks. who.int For instance, the degradation half-life of dichlorprop (B359615) in soil is estimated to be 8–12 days, while that of mecoprop is 7–9 days. who.int The process is primarily driven by enzymatic reactions carried out by soil microorganisms. mdpi.com

In aquatic environments, microbial communities also play a crucial role in the degradation of these herbicides. wur.nl The availability of other carbon sources can influence the rate of biodegradation, a phenomenon known as co-metabolism. wur.nl

Identification and Characterization of Microbial Metabolites

The microbial degradation of chlorophenoxy herbicides proceeds through a series of metabolic steps, resulting in the formation of various intermediate compounds known as metabolites. The identification of these metabolites is crucial for understanding the complete degradation pathway.

For many chlorophenoxy herbicides, the initial step in biodegradation involves the cleavage of the ether linkage, often leading to the formation of the corresponding chlorophenol. For example, mecoprop is broken down in soil to 4-chloro-2-methylphenol. who.int Similarly, the degradation of 2,4-D proceeds through the intermediate 2,4-dichlorophenol. nih.govresearchgate.net

Further degradation of these phenolic intermediates typically involves hydroxylation and subsequent ring cleavage. scirp.org For example, the degradation of 4-chlorophenoxyacetic acid (4-CPA) has been shown to produce intermediates such as 4-chlorophenol (B41353) and 4-chlorocatechol (B124253) before the aromatic ring is opened. acs.org The complete mineralization of the herbicide results in the formation of carbon dioxide, water, and chloride ions. acs.orgscirp.org

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to identify and quantify these microbial metabolites. who.intacs.org

Below is a table summarizing the degradation products of related chlorophenoxy compounds:

| Parent Compound | Degradation Product(s) |

| Mecoprop | 4-chloro-2-methylphenol who.int |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-dichlorophenol nih.govresearchgate.net |

| 4-Chlorophenoxyacetic acid (4-CPA) | 4-chlorophenol, 4-chlorocatechol acs.org |

| MCPA | 4-chloro-2-methylphenol scirp.org |

Comparative Environmental Persistence and Transport Mechanisms of Structurally Related Chlorophenoxy Compounds

The environmental behavior of this compound is intrinsically linked to the broader class of chlorophenoxy herbicides to which it is related. By examining the persistence and transport of structurally similar compounds such as 2,4-D, MCPA, dichlorprop, and mecoprop, we can infer the likely environmental fate of this compound. Key processes governing their environmental fate include biodegradation, photodegradation, hydrolysis, and soil sorption, which collectively determine their persistence and mobility.

Biodegradation is the principal mechanism for the dissipation of chlorophenoxy herbicides in the environment. who.intnih.gov The rate of microbial degradation is influenced by the chemical structure of the compound. Research indicates a general degradation rate sequence where acetic acid derivatives are broken down more rapidly than propionic acid derivatives: 2,4-D > MCPA > mecoprop-P > dichlorprop-P. nih.govresearchgate.net For instance, the biodegradation half-life of 2,4-D in aerobic mineral soil is reported as 6.2 days. cdc.gov In contrast, dichlorprop's half-life in soil is estimated to be between 8 and 12 days. who.int Mecoprop shows a half-life of 7 to 9 days in soil, though residues can sometimes persist for up to two months. who.int This suggests that the propionic acid structure, similar to that in this compound, may confer slightly greater persistence in soil compared to acetic acid analogs.

Hydrolysis and photodegradation are also significant degradation pathways, particularly in aqueous environments. who.int The rate of hydrolysis for chlorophenoxy acid esters is highly dependent on pH, increasing in alkaline waters. nih.gov For example, the hydrolysis half-life of 2,4-D esters can be dramatically reduced from days to hours as the pH increases from 6 to 9. nih.govjuniperpublishers.com Photodegradation on the soil surface and in water also contributes to the breakdown of these compounds. who.intcdc.gov The photolytic half-life of 2,4,5-T in near-surface waters has been calculated to be 15 days, while the photodegradation half-life of 2,4-D in soil has been reported as 68 days. who.intcdc.gov

The transport and mobility of chlorophenoxy compounds in the environment are largely dictated by their sorption to soil particles. nih.gov This is quantified by the soil organic carbon-normalized adsorption coefficient (Koc). Generally, these herbicides are weakly adsorbed in soils, making them potentially mobile. nih.govwiley.com Adsorption is positively correlated with organic matter content and negatively correlated with soil pH. wiley.comjuniperpublishers.com The affinity for soil sorption among different chlorophenoxy acids follows a sequence, with butanoic acid derivatives showing the highest adsorption, followed by acetic acid derivatives, and then propionic acid derivatives showing the lowest. wiley.com The sequence has been reported as: 2,4-DB > 2,4-D > MCPA > dichlorprop ≈ dichlorprop-P > mecoprop ≈ mecoprop-P. wiley.com This indicates that compounds like dichlorprop and mecoprop, which are structurally closer to this compound, have a higher potential for mobility and leaching in soil compared to 2,4-D or MCPA. nih.gov

Due to their generally low sorption and moderate persistence, chlorophenoxy compounds are considered to have a potential for leaching into groundwater, particularly in sandy soils with low organic matter. nih.govnih.gov The Groundwater Ubiquity Score (GUS), which incorporates half-life and Koc values, is used to estimate this potential. Herbicides with a GUS value greater than 2.8 are considered "leachers". nih.gov Studies have shown that both 2,4-D and MCPA can have GUS values exceeding 2.8, indicating a significant leaching potential. nih.govmdpi.com Given the lower sorption coefficients of propionic acid derivatives like dichlorprop and mecoprop, their leaching potential is considered slightly higher than that of 2,4-D and MCPA. nih.govresearchgate.net

Data Tables

Table 1: Comparative Soil Half-Life of Structurally Related Chlorophenoxy Herbicides This table presents the typical soil half-life (t½) for several chlorophenoxy herbicides, which is a key indicator of their environmental persistence. Biodegradation is the primary route of dissipation. who.intnih.gov

| Compound | Soil Half-Life (t½) | Reference(s) |

| 2,4-D | 6.2 - 10 days | cdc.gov, juniperpublishers.com |

| Dichlorprop | 8 - 12 days | who.int |

| Mecoprop | 7 - 9 days (up to 2 months) | who.int |

| MCPB | 4 - 6 days | who.int |

| 2,4-DB | < 7 days | who.int |

| 2,4,5-T | 12 - 59 days | who.int |

| Fenoprop | 8 - 17 days (up to 4 months) | who.int |

Table 2: Comparative Soil Sorption and Mobility of Chlorophenoxy Herbicides This table compares the soil organic carbon-normalized adsorption coefficient (Koc), a measure of the tendency of a compound to bind to soil, for various chlorophenoxy herbicides. Lower Koc values indicate weaker sorption and higher mobility. nih.govwiley.com

| Compound | Typical Koc Range (mL/g) | Mobility Classification | Reference(s) |

| 2,4-D | 5 - 212 | High to Medium | wiley.com, cdc.gov |

| MCPA | 10 - 157 | Very High to High | wiley.com, mdpi.com |

| Dichlorprop-P | 34 - 130 | Very High to High | wiley.com |

| Mecoprop/Mecoprop-P | 20 - 167 | Very High to High | wiley.com |

| 2,4-DB | 38 - 446 | High to Medium | wiley.com |

| MCPB | 31 - 130 | Very High to High | wiley.com |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the detailed outline provided. The required research findings and specific data points for the outlined sections and subsections concerning this particular compound are not present in the accessible scientific domain.

Specifically, there is a lack of published studies investigating:

The antimicrobial properties and underlying mechanisms of This compound , including any potential inhibition of bacterial ion channels like the KtrAB complex.

Efficacy studies of This compound against specific bacterial pathogens.

The antifungal properties and specific modes of action for This compound .

Efficacy studies of This compound against fungal pathogens in agronomic contexts.

Other specific investigational biological activities in pre-clinical or non-human models for This compound .

While general information exists for related topics, such as sterol biosynthesis inhibition by azole-based antifungal agents nih.govnih.govmdpi.com and the biological activities of other structurally related aryloxypropanolamine compounds nih.govnih.gov, this information does not pertain directly to “this compound”. Adhering to the strict instruction to focus solely on the specified compound and outline prevents the inclusion of this related but distinct data.

Therefore, the generation of a thorough, informative, and scientifically accurate article as requested is not feasible due to the absence of requisite source material.

Biological Activity and Mechanistic Investigations Non Human Systems

Other Investigational Biological Activities in Pre-Clinical or Non-Human Models

Potential Anticancer Activities of Derivatives and Analogs

The investigation into the anticancer potential of compounds structurally related to 2-(4-Chlorophenoxy)propan-1-ol has primarily focused on its derivatives and analogs, where the core structure is modified to enhance cytotoxic activity against cancer cell lines. Research has explored how specific chemical alterations influence antitumor efficacy.

A significant analog, 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469), has been a focal point of such studies. nih.gov XK469 is a highly active antitumor agent, and extensive research has been conducted to understand the structure-activity relationship of its analogs. nih.gov The strategy for developing these analogs involved systematically modifying three key regions of the parent structure: the quinoxaline (B1680401) A-ring, the hydroquinone (B1673460) connector, and the lactic acid moiety. nih.gov

Modifications to the quinoxaline ring (Region I) demonstrated a strong dependence on the position and nature of the substituent for antitumor activity. The presence of a halogen, specifically at the 7-position of the quinoxaline ring, was found to generate the most potent and broadly active antitumor agents. nih.gov In contrast, other substituents at this position, such as methyl, methoxy, or azido (B1232118) groups, resulted in significantly less active compounds. nih.gov Furthermore, derivatives with chloro groups at the 5-, 6-, or 8-positions, as well as nitro or amino groups at the 6- or 7-positions, were essentially inactive. nih.gov

Changes to the connector linkage (Region II) also proved critical. When the hydroquinone linkage of the parent compound was altered to a resorcinol (B1680541) or catechol derivative, all antitumor activity was lost, highlighting the specific spatial arrangement required for efficacy. nih.gov In the lactic acid moiety (Region III), modifications of the carboxylic acid group showed that only the monomethyl- and N,N-dimethylamides retained activity. nih.gov

Further research into other chlorophenoxy analogs has identified promising compounds with significant anticancer activity against various cancer cell lines. One study focused on 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (Compound 6h), which demonstrated notable anticancer activity against specific cell lines at a concentration of 10 µM. nih.gov This compound showed significant percentage growth inhibition (PGI) against SNB-19 (CNS Cancer), NCI-H460 (Non-Small Cell Lung Cancer), and SNB-75 (CNS Cancer) cell lines. nih.gov

The following table summarizes the anticancer activity of selected analog derivatives.

| Compound/Analog | Cancer Cell Line | Activity Metric | Result |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (CNS Cancer) | PGI at 10 µM | 65.12% |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | NCI-H460 (Non-Small Cell Lung Cancer) | PGI at 10 µM | 55.61% |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-75 (CNS Cancer) | PGI at 10 µM | 54.68% |

Another class of related compounds, 4-[1-Oxo-(substituted aryl)-2-propenyl]-3-phenylsydnones, which contain an α,β-unsaturated ketone pharmacophore, has also been evaluated. These compounds showed promising in vitro cytotoxicity across 56 cell lines representing a wide range of cancers, with an average 50% growth inhibition (GI50) in the range of 1.7-3.5 µM. ijpsonline.com Specifically, the methyl derivative was highly selective against the SNB-75 tumor cell line of the central nervous system. ijpsonline.com

Interaction with Specific Enzymes or Receptors

The mechanistic investigations into how chlorophenoxy-containing compounds exert their biological effects include studies on their interactions with specific enzymes and receptors. While direct studies on this compound are limited, research on structurally similar molecules provides insight into potential mechanisms of action.

One relevant analog, 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has been evaluated as a potent non-competitive antagonist for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. nih.gov In saturation binding studies, the tritiated racemic form of this ligand was found to be highly potent, with a dissociation constant (Kd) of 14.8 ± 1.8 nM. nih.gov Despite its high potency, its rapid clearance from the central nervous system and low specific binding made it unsuitable as an in vivo imaging agent for AMPA receptors. nih.gov This research nevertheless demonstrates that a molecule containing a chlorophenyl group can interact with high affinity to a specific neurotransmitter receptor. nih.gov

The following table details the binding affinity of this analog to the AMPA receptor.

| Compound | Receptor | Binding Metric | Value |

| 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | AMPA Receptor | Kd | 14.8 ± 1.8 nM |

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Potency and Selectivity

The biological activity of compounds related to 2-(4-Chlorophenoxy)propan-1-ol is significantly influenced by the nature and position of substituents on the aromatic ring and the propanol (B110389) side chain. Research on analogous structures, such as 2-(p-chlorophenoxy)propionic acid, has identified several molecular features that are pivotal for interaction with biological targets like ion channels. nih.gov

Key structural determinants for the activity of these compounds include:

The Aryloxy Moiety : The chlorophenoxy group is crucial, likely interacting with a hydrophobic pocket in the target protein. The presence and position of the electron-withdrawing chlorine atom on the aromatic ring can significantly affect binding affinity. nih.gov

The Oxygen Linker : The ether oxygen atom connecting the phenyl ring to the propionic acid or propanol side chain is a key structural feature.

The Chiral Center : The carbon atom to which the hydroxyl and aryloxy groups are attached is a chiral center, which is critical for the proper spatial arrangement of the molecule. nih.gov

The Functional Group : The nature of the terminal functional group on the side chain (e.g., alcohol in propan-1-ol or carboxylic acid in propionic acid) dictates the compound's acidity, charge, and potential for hydrogen bonding, all of which are vital for receptor interaction. nih.gov

Studies on a series of 2-(p-chlorophenoxy)propionic acid analogues demonstrated that modifications at these key positions often lead to a decrease or complete loss of blocking activity on skeletal muscle chloride conductance (gCl). For instance, replacing the chlorine atom or the phenoxy oxygen atom resulted in a significant reduction in potency. nih.gov

Furthermore, the addition of a second chlorophenoxy group to the structure can stabilize binding. Analogues bearing a second chlorophenoxy group, spaced by a short alkyl chain, showed significant gCl-blocking activity, comparable to the parent compound. nih.gov This suggests the presence of a second hydrophobic pocket in the binding site that can be exploited for enhanced affinity. nih.gov

In the context of aryloxyphenoxypropionate (APP) herbicides, which share the core phenoxypropionate motif, SAR studies have revealed that the spatial position and the bulk of substituent groups are strong determinants of herbicidal activity and crop safety. mdpi.com For example, in a series of quinazolin-4(3H)-one derivatives with an APP motif, a fluorine atom at the 6-position of the quinazolinone ring and a methyl group for the R1 substituent were identified as the optimal pattern for high herbicidal efficacy against various weeds. mdpi.com

| Structural Modification | Effect on gCl-Blocking Activity | Inference |

|---|---|---|

| Replacement of Chlorine Atom | 3- to 10-fold decrease or complete loss of activity. nih.gov | Chlorophenoxy moiety is critical for hydrophobic interaction. nih.gov |

| Substitution of Phenoxy Oxygen | Significant decrease in activity. nih.gov | Ether linkage is essential for correct molecular conformation. |

| Modification at the Chiral Center | Significant decrease in activity. nih.gov | Proper spatial disposition is required for binding. nih.gov |

| Addition of a Second Chlorophenoxy Group | Maintained or enhanced gCl-blocking activity. nih.gov | Interaction with a second hydrophobic pocket stabilizes binding. nih.gov |

Stereochemical Aspects and Enantioselectivity in Biological Interactions

The presence of a chiral center in the this compound structure means it exists as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact differently with the enantiomers of a chiral drug. mdpi.com This phenomenon, known as enantioselectivity, is profoundly important for compounds in the aryloxypropanolamine class. researchgate.netresearchgate.net

For instance, in the case of β-adrenergic blockers (beta-blockers), which are structurally aryloxypropanolamines, the interaction with β-adrenoceptors is highly stereoselective. researchgate.net The (S)-enantiomer typically exhibits a much greater binding affinity for the receptor, sometimes by a factor of 100 or more, compared to the corresponding (R)-enantiomer. researchgate.net This high degree of enantioselectivity is a common feature across this class of compounds. researchgate.netresearchgate.net

Similarly, the modulation of skeletal muscle chloride channels by the related compound 2-(p-chlorophenoxy)propionic acid is stereoselective. nih.gov This stereoselectivity arises because the precise three-dimensional arrangement of the functional groups around the chiral center is critical for optimal interaction with the binding site on the target protein.

The differential activity of enantiomers can be attributed to their interactions with chiral biological macromolecules such as receptors and enzymes. mdpi.com Plasma proteins, like human serum albumin (HSA) and α1-acid glycoprotein (AGP), can also exhibit stereospecific binding, leading to enantioselectivity in the pharmacokinetics (absorption, distribution, metabolism, and excretion) of a drug. mdpi.com This differential binding can affect the free concentration of each enantiomer available to interact with the target site, further contributing to the observed differences in biological potency. mdpi.com

| Enantiomer | Relative Biological Activity (General Finding for Beta-Blockers) | Reason for Selectivity |

|---|---|---|

| (S)-enantiomer | Significantly higher affinity for β-adrenergic receptors. researchgate.net | Optimal three-point interaction with the chiral binding site of the receptor. |

| (R)-enantiomer | Much lower affinity. researchgate.net | Sub-optimal fit within the chiral binding site, leading to weaker interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com QSAR models are powerful tools in drug discovery and ligand design, as they allow for the prediction of the activity of novel molecules before their synthesis, thereby saving time and resources. nih.govmedcraveonline.com

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various physicochemical properties such as lipophilicity, electronic effects, and steric parameters. jocpr.com A mathematical model is then developed to correlate these descriptors with the observed biological activity. jocpr.com

For aryloxypropanolamine derivatives, QSAR studies have been successfully applied to understand their inhibitory activity against enzymes like cytochrome P450 2D6 (CYP2D6). In one such study, 3D-QSAR models, including molecular field analysis (MFA) and molecular shape analysis (MSA), were developed for a series of 36 aryloxypropanolamine compounds. nih.gov

The key findings from this QSAR study included:

Conformational Requirements : The MFA-derived models suggested that a U-shaped conformation is required for optimal interaction of the aryloxypropanolamine ligand with the enzyme's active site. nih.gov

Importance of Substituents : The models highlighted the importance of specific substituents on the aryloxypropanol fragment for inhibitory activity. nih.gov

Charge Distribution : The MSA models indicated that the distribution of positive and negative charges on the surface of the molecules is a critical determinant of potency. nih.gov

Steric and Structural Features : QSAR models based on 2D descriptors revealed the importance of molecular bulk, branching, and the presence of specific fragments in determining the inhibitory activity. nih.gov

These QSAR models provide a quantitative framework for understanding the SAR of aryloxypropanolamines. The generated equations and contour maps from 3D-QSAR can guide the rational design of new, more potent, and selective ligands by indicating where to add or modify substituents to enhance favorable interactions (e.g., steric, electrostatic) and avoid unfavorable ones. nih.gov

| QSAR Method | Key Descriptors/Fields | Major Finding for Ligand Design |

|---|---|---|

| Molecular Field Analysis (MFA) | Steric and electrostatic fields | A U-shaped conformation is optimal for binding. The model highlights favorable regions for specific substituents on the aryloxy fragment. nih.gov |

| Molecular Shape Analysis (MSA) | Shape and charge distribution | The distribution of positive and negative surface charges is important for activity. nih.gov |

| 2D-QSAR | Thermodynamic, structural, and topological parameters | Molecular bulk, branching, and the presence of certain fragments are significant contributors to biological activity. nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometry, electronic distribution, and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comresearchgate.net It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. mdpi.com DFT calculations are employed to optimize the molecular geometry of compounds, determining the most stable arrangement of atoms in three-dimensional space.

For molecules structurally related to 2-(4-Chlorophenoxy)propan-1-ol, such as 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), DFT analysis has been used to identify bond lengths and angles. asianresassoc.org Such analyses for this compound would similarly elucidate the spatial arrangement of its chlorophenoxy and propanol (B110389) moieties, providing foundational data for understanding its reactivity and interactions. The theory also allows for the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. asianresassoc.orgijcce.ac.ir A computational study on the related compound DCBIP showed a consistent FMO energy gap across different solvents, indicating minimal solvent influence on its stability. asianresassoc.org

Table 1: Illustrative DFT-Calculated Properties for a Structurally Related Compound (DCBIP) This table presents data for 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol to illustrate typical DFT outputs.

| Property | Value | Significance |

| HOMO Energy | Varies by solvent | Represents the ability to donate an electron. |

| LUMO Energy | Varies by solvent | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | ~4.98 eV | Indicates chemical reactivity and stability. asianresassoc.org |

Data sourced from a computational study on DCBIP. asianresassoc.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. iastate.edudtu.dkarxiv.org It is a popular and effective method for predicting spectroscopic properties, such as the absorption wavelengths in UV-Vis spectra. ijcce.ac.ircnr.itprinceton.edu

By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can simulate a compound's absorption spectrum. princeton.edu For a compound like this compound, TD-DFT calculations could predict the wavelengths at which it absorbs light, corresponding to electron excitations from occupied to unoccupied orbitals. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule. ijcce.ac.ir Studies on other complex organic molecules have demonstrated that TD-DFT can accurately reproduce experimental spectra, including shifts in absorption maxima due to different solvent environments. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) and Natural Bond Orbitals (NBO) are two analyses that provide deeper insight into a molecule's electronic characteristics.

The MEP surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting how it will interact with other molecules and biological targets. asianresassoc.orgijcce.ac.ir Red-colored regions on an MEP map indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov While tautomerism is not a prominent feature of this compound itself, studying tautomeric equilibria is crucial for related compounds that possess functional groups capable of proton transfer, such as keto-enol systems. nih.gov

Computational methods, particularly DFT, are used to calculate the relative energies of different tautomeric forms. asianresassoc.org This allows for the determination of their energetic stability and the prediction of the equilibrium constant between them under various conditions (e.g., in different solvents). nih.gov These studies are vital as different tautomers can exhibit significantly different chemical and biological properties. For instance, quantum chemical studies on 2-chlorophenol, a related precursor, have investigated its potential energy surface and decomposition pathways. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein. nih.govfrontiersin.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com The process involves sampling numerous possible conformations of the ligand within the binding site and scoring them based on their binding affinity, often expressed in kcal/mol. mdpi.comnih.gov A lower binding energy indicates a more stable interaction. For instance, in a study of the related compound DCBIP, docking simulations against protein targets (PDB IDs: 1EOU and 5FDC) yielded strong binding affinities of -6.89 kcal/mol and -7.45 kcal/mol, respectively, suggesting its potential as an anticonvulsant agent. asianresassoc.org Similar docking studies for this compound could be performed to screen for potential biological targets and predict its binding modes.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. biotechrep.ir Starting from a docked pose, MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. These simulations can assess the stability of the docked complex, revealing how the ligand and protein adapt to each other and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. mdpi.combiotechrep.ir

Table 2: Illustrative Molecular Docking Results for a Related Compound (DCBIP) This table shows example data from a docking study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol to demonstrate the output of such analyses.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Significance |

| 1EOU | -6.89 | Strong binding suggests potential biological activity. asianresassoc.org |

| 5FDC | -7.45 | Strong binding suggests potential biological activity. asianresassoc.org |

Data sourced from a computational study on DCBIP. asianresassoc.org

Predictive Modeling of Environmental Transformation Pathways

Predicting the environmental fate of chemical compounds is essential for risk assessment. researchgate.net Computational models are increasingly used to predict the transformation products (TPs) that may form when a compound like this compound is released into the environment. dntb.gov.ua Chlorophenoxy compounds, often used as herbicides, can degrade in the environment, and their TPs can sometimes be more toxic than the parent molecule. nih.govepa.gov

Computational approaches, including DFT, can be used to model potential degradation reactions such as hydrolysis, oxidation, or photolysis. nih.govresearchgate.net By calculating the activation energies and reaction thermodynamics for various potential pathways, researchers can predict the most likely transformation products. For example, DFT has been successfully used to predict the products of chlorination reactions for other organic pollutants in water treatment scenarios. nih.govresearchgate.net These predictive models help prioritize which TPs to monitor in environmental samples and guide experimental studies on their fate and toxicity. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of phenoxy-propanols often involves processes that may not align with modern standards of sustainability. Future research is geared towards developing greener, more efficient synthetic routes. This includes the valorization of bio-based feedstocks, such as converting excess glycerol (B35011) from biodiesel production into propanol (B110389), which can then serve as a key intermediate. chemistryviews.org The development of bifunctional catalysts, for instance, has shown promise in the conversion of glycerol to propanols in continuous flow reactors, offering industrial advantages over batch processes. chemistryviews.orgresearchgate.net

Another avenue of research is the direct synthesis from basic chemical building blocks under milder conditions. For example, studies on Cs–Au/TiO2 rutile catalysts for the direct synthesis of n-propanol from CO2, ethylene, and hydrogen highlight a move towards carbon capture and utilization pathways. rsc.org The optimization of reaction conditions and catalyst composition in such processes is a key area for future investigation. rsc.org The goal is to create methodologies that not only improve yield and purity but also minimize energy consumption and waste generation.

| Methodology | Precursors | Catalyst/Reagents | Key Advantages | Research Focus |

| Glycerol Valorization | Glycerol, Hydrogen | Bifunctional Copper–Tungstosilicic acid (HSiW) on γ-Al2O3 | Utilizes renewable byproduct from biodiesel production. chemistryviews.org | Catalyst optimization for selectivity and continuous flow processes. chemistryviews.orgresearchgate.net |

| Direct CO2 Conversion | CO2, Ethylene, Hydrogen | Cesium-Gold on Titanium Dioxide (Cs–Au/TiO2) | Utilizes captured CO2 as a feedstock. rsc.org | Improving selectivity and understanding the role of promoters like Cesium. rsc.org |

| Catalytic Hydrogenolysis | Epoxides (e.g., Propylene (B89431) Oxide), 4-Chlorophenol (B41353) | Base Catalysts | High atom economy and specificity. | Development of recyclable catalysts and use of greener solvents. |

Elucidation of Further Biological Mechanisms and Target Identification

While 2-(4-Chlorophenoxy)propan-1-ol itself is not extensively studied for biological activity, related compounds offer insights into potential areas of research. For instance, the structurally similar compound 3-(4-Chlorophenoxy)-1,2-propanediol (Chlorphenesin) is known to act as a centrally acting muscle relaxant and an antimycotic agent that inhibits IgE-mediated histamine (B1213489) release. fishersci.comchemimpex.com This suggests that future research could explore whether this compound or its derivatives exhibit similar or other valuable biological activities.

Future research should focus on identifying specific biological targets. Modern cheminformatics and in-silico screening protocols can be employed to predict interactions with biological macromolecules, such as enzymes or receptors. nih.gov For example, acetylcholinesterase, a common target for insecticides, could be a candidate for screening. nih.gov Subsequent in-vitro and in-vivo studies would then be necessary to validate these computational predictions and elucidate the precise mechanisms of action, paving the way for potential applications in pharmaceuticals or agrochemicals. chemimpex.com

Integration of Green Chemistry Principles in Compound Synthesis and Degradation

The integration of green chemistry is fundamental to the future of chemical manufacturing. msu.edu This philosophy centers on designing products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edupsu.edu For the synthesis of this compound, this involves a holistic approach covering the entire lifecycle of the compound.

Key principles applicable to its synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Use of Renewable Feedstocks : Employing raw materials derived from renewable sources, such as bio-propanol from glycerol, rather than depleting fossil fuels. chemistryviews.orgsigmaaldrich.com

Catalysis : Utilizing catalytic reagents, which are highly selective and effective in small amounts, in place of stoichiometric reagents to minimize waste. sigmaaldrich.comsemanticscholar.org

Safer Solvents : Reducing the reliance on volatile and hazardous organic solvents by exploring alternatives like water, ionic liquids, or supercritical fluids. semanticscholar.org

Design for Degradation : Designing the molecule so that at the end of its function, it breaks down into innocuous products and does not persist in the environment. msu.edu This is particularly important for chlorinated aromatic compounds.

Future research will focus on creating closed-loop processes, implementing real-time analysis to prevent pollution, and developing biodegradable analogues of the compound. msu.eduyale.edu

Exploration of Applications in Advanced Materials Science and Specialty Chemicals

The unique molecular structure of this compound, featuring a chiral center and a rigid chlorophenoxy group, makes it a promising precursor for advanced materials, particularly liquid crystals. Research on the closely related (R)-2-(4-hydroxyphenoxy)propan-1-ol has demonstrated that its derivatives can form thermotropic liquid-crystalline materials. rsc.orgrsc.org These compounds have shown the ability to form various mesophases, including chiral nematic and smectic A phases. rsc.orgrsc.org

Future work in this area could involve synthesizing derivatives of this compound and systematically studying how modifications to the alkoxy chain length or substitutions on the aromatic core influence their liquid-crystalline properties, such as melting points and transition temperatures. rsc.org Such materials could find applications in displays, sensors, and optical devices.

As a specialty chemical, the dual functionality of the chloro- and hydroxyl- groups allows it to serve as a versatile intermediate for a wide variety of more complex molecules. sacheminc.com It can be used as a building block in the synthesis of fine chemicals, including active ingredients for pharmaceuticals and agrochemicals, similar to its analogue, 3-(4-Chlorophenoxy)-1,2-propanediol. chemimpex.com

| Application Area | Derivative/Compound Class | Potential Function/Use | Key Structural Feature |

| Advanced Materials | Fluoro-substituted biphenyl (B1667301) esters | Thermotropic liquid crystals for displays and sensors. rsc.org | Chiral center, rigid aromatic core. |

| Agrochemicals | Complex ethers or esters | Herbicides, fungicides. chemimpex.com | Chlorophenoxy moiety. |

| Pharmaceuticals | Various derivatives | Intermediates for active pharmaceutical ingredients (APIs). chemimpex.com | Chiral propanol backbone. |

| Polymers | Polyethers, Polyesters | Monomer for specialty polymers with specific properties (e.g., flame resistance). sacheminc.com | Hydroxyl and chloro functional groups. |

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)propan-1-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution between 4-chlorophenol and a propanol derivative. Key methods include:

- Epoxide ring-opening : Reacting 4-chlorophenol with epichlorohydrin under basic conditions (NaOH, 60–80°C, 6–8 hours) yields 65–78% product .

- Acid-catalyzed etherification : Using p-toluenesulfonic acid in toluene (reflux, 110°C) achieves 72% yield with molecular sieves to absorb water .

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60–80°C | <60°C: Slow kinetics; >80°C: Side reactions |

| Base Concentration | 1.2–1.5 eq NaOH | Lower: Incomplete reaction; Higher: Saponification risks |

| Purification | Fractional distillation (145–148°C/2mmHg) or silica gel chromatography | Removes chlorinated byproducts (e.g., 4-chlorophenol) . |

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

A multi-technique approach is essential:

Q. Purity Assessment :

| Technique | Critical Criteria | Acceptance Threshold |

|---|---|---|

| HPLC | Single peak (tR = 4.2 min) | ≥98.5% area |

| DSC | Sharp melt at 56°C | ΔH ≥120 J/g |

| GC-MS | 4-Chlorophenol <0.5% | Pharmacopeial limits |

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in nucleophilic substitution reactions of this compound?

Regioselectivity is governed by:

- Electronic effects : The Cl atom activates the para position (DFT: 12.3 kcal/mol lower activation energy vs. meta) .

- Steric guidance : A 142° dihedral angle shields C2, favoring C3 functionalization (73:27 bromination ratio) .

Q. Experimental Validation :

| Reaction | Conditions | Regioselectivity | Evidence |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 85% para | X-ray |

| Sulfonation | ClSO₃H, 25°C | 91% para | ¹H-¹³C HMBC |

Contradictory radical reactions (e.g., 68% meta chlorination under UV/Cl₂) suggest alternate stabilization pathways .

Q. How does the chlorophenoxy moiety influence interactions with biological targets?

The group enhances binding via:

Q. Biological Data :

| Target | Assay | IC₅₀ (μM) | Improvement |

|---|---|---|---|

| EGFR kinase | ADP-Glo™ | 0.87 ± 0.09 | 15.2× |

| Topoisomerase II | DNA relaxation | 14.7 ± 2.1 | 3.8× |

Antimicrobial contradictions (Gram-negative MIC 32× higher) suggest outer membrane permeability limits .

Q. How to resolve contradictions in reported biological activities of derivatives?

Key variables to address:

Stereochemistry : (+)-enantiomers show 9.3× higher COX-2 inhibition than (-)-forms (EC₅₀ 1.7 vs. 15.8 μM) .

Impurities : Batches with >2% 4-chlorophenol (cytotoxic at 50 μM) skew apoptosis assays .

Assay conditions : 10% FBS reduces free drug concentration by 41% vs. 5% FBS .

Q. Validation Workflow :

| Step | Technique | Critical Parameters |

|---|---|---|

| 1 | Chiral SFC | ≥99% ee |

| 2 | Accelerated stability | 40°C/75% RH, 14 days |

| 3 | ICP-MS | <0.1% metal impurities |

Normalize data using MolClo™ (bioactivity/μM × logP) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.